molecular formula C26H31BrN8O B1683879 CCT137690 CAS No. 1095382-05-0

CCT137690

Numéro de catalogue: B1683879
Numéro CAS: 1095382-05-0
Poids moléculaire: 551.5 g/mol
Clé InChI: GFLQCBTXTRCREJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CCT 137690 est un inhibiteur hautement sélectif et biodisponible par voie orale des kinases Aurora, qui sont essentielles à la division cellulaire. Les kinases Aurora régulent des étapes clés de la mitose, notamment la maturation des centrosomes, l'assemblage du fuseau, la ségrégation des chromosomes et la cytocinèse. La surexpression des kinases Aurora A et B a été associée à divers cancers humains, ce qui en fait de nouvelles cibles pour les médicaments antimitotique .

Méthodes De Préparation

CCT 137690 est synthétisé sous forme de dérivé d'imidazo[4,5-b]pyridine. La voie de synthèse implique plusieurs étapes, notamment la formation du noyau imidazo[4,5-b]pyridine et la fonctionnalisation subséquente pour introduire les substituants souhaités. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés . Les méthodes de production industrielle de CCT 137690 n'ont pas été largement documentées, mais elles suivent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

CCT 137690 subit diverses réactions chimiques, principalement impliquant ses groupes fonctionnels. Les réactions courantes comprennent :

Applications De Recherche Scientifique

CCT137690 is a pyridine derivative that functions as an Aurora kinase inhibitor, demonstrating antiproliferative activity against a variety of human solid tumor cell lines . It inhibits Aurora A and B kinases with low nanomolar IC50 values in biochemical and cellular assays .

Scientific Research Applications

Antiproliferative Activity: this compound effectively inhibits the growth of human tumor cell lines of different origins, with GI50 (growth inhibition by 50%) values ranging from 0.005 μM to 0.47 μM .

Mechanisms of Action: Continuous exposure to this compound causes multipolar spindle formation, chromosome misalignment, polyploidy, and apoptosis in tumor cells . This is accompanied by p53/p21/BAX induction, thymidine kinase 1 downregulation, and PARP cleavage .

Effects on Neuroblastoma: this compound treatment of MYCN-amplified neuroblastoma cell lines inhibits cell proliferation and decreases MYCN protein expression . In a transgenic mouse model of neuroblastoma that overexpresses MYCN protein, this compound significantly inhibits tumor growth .

Selectivity and Kinase Inhibition: this compound inhibits Aurora A, B, and C kinases with IC50 values of 0.015, 0.025, and 0.019 μmol/L, respectively . It also inhibits FLT3 (IC50 0.0025 μmol/L), FGFR1, and VEGFR above 80% at 1 μmol/L in a panel of 94 kinases .

Effects on Breast Cancer Cell Lines: this compound exhibits anti-proliferative and cytotoxic effects on estrogen receptor (ER)-positive (MCF-7) and ER-negative (MDA-MB-231) human breast cancer cell lines . The IC50 doses of this compound were found to be 4.5 and 7.27 µM for MCF-7 and MDA-MB-231 cell lines, respectively .

Regulation of lncRNA Expression: this compound treatment alters the expression of long non-coding RNAs (lncRNAs) in breast cancer cell lines . For example, in MCF-7 cells, HOXA1AS, HOXA3AS, HOXA11AS, PCAT-14, PRINS, anti-NOS2A, and NCRMS were downregulated, while IGF2AS, CMPD, AKO23948, BC017743, HAR1A, BIC, and DGCR5 were upregulated . In MDA-MB-231 cells, multiple lncRNAs, including UCA1, BC200, and HOXA1AS, were downregulated .

Effects on Oral Cancer Cell Lines: this compound potently inhibits the viability of oral cancer cell lines with GI50 values of 0.81 µM and 0.84 µM in ORL-48 and ORL-115 cells . It inhibits Aurora kinases, causing aberrant mitosis, endoreduplication, and apoptotic cell death .

Combination Therapies: this compound synergizes with gefitinib and pictilisib (GDC-0941) in oral cancer cell lines . Polyethylene glycol-based nanocapsule formulations containing combinations of this compound with gefitinib or pictilisib potently inhibit the growth of oral cancer cell lines in 3D spheroid cultures .

Inhibition of Histone Phosphorylation and Tumor Growth: this compound inhibits histone H3 phosphorylation for Aurora B . In murine SW620 xenografts, this compound decreases tumor growth .

Data Tables

Antiproliferative Activity of this compound in Human Tumor Cell Lines

Cell LineGI50 Value (µM)
(Various)0.005 - 0.47

Note: Specific cell lines and their corresponding GI50 values can be found in the original source .

Regulation of lncRNA Expression in Breast Cancer Cell Lines by this compound

lncRNARegulation in MCF-7Regulation in MDA-MB-231
HOXA1ASDownregulatedDownregulated
NCRMSDownregulatedDownregulated
(Other lncRNAs)Upregulated or DownregulatedUpregulated or Downregulated

Note: A complete list of lncRNAs and their regulation can be found in the original source .

Case Studies

Neuroblastoma Treatment in Transgenic Mice

  • In a transgenic mouse model of neuroblastoma that overexpresses MYCN protein and is predisposed to spontaneous neuroblastoma formation, this compound significantly inhibits tumor growth .

Colorectal Cancer

  • In murine SW620 xenografts, this compound was observed to decrease tumor growth .

Authoritative Insights

  • This compound is a highly selective inhibitor of Aurora kinases A, B, and C .
  • This compound binds to the ATP-binding site of Aurora B and contacts the glycine-rich loop when bound .
  • Inhibition of Aurora kinases by this compound results in the stabilization of p53 and p21 .
  • This compound has potential as an anti-cancer agent for breast cancer treatment .
  • This compound has potent antiproliferative activity in oral cancer cell lines and synergizes with gefitinib and pictilisib .

Cautions

Mécanisme D'action

CCT 137690 exerts its effects by inhibiting Aurora A and B kinases with low nanomolar IC50 values. This inhibition disrupts key mitotic processes, leading to cell cycle arrest and apoptosis. The compound induces multipolar spindle formation, chromosome misalignment, and polyploidy, ultimately triggering cell death. Additionally, CCT 137690 downregulates MYCN protein expression in neuroblastoma cells, further inhibiting cell proliferation .

Comparaison Avec Des Composés Similaires

CCT 137690 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'inhibiteur des kinases Aurora. Les composés similaires comprennent :

CCT 137690 se démarque par sa double inhibition des kinases Aurora A et B, ce qui en fait un outil polyvalent pour la recherche sur le cancer et le développement thérapeutique.

Activité Biologique

CCT137690 is a selective inhibitor of Aurora kinases, specifically targeting Aurora A, B, and C. This compound has garnered significant attention due to its potent anti-cancer properties, particularly in the context of various malignancies characterized by aberrant Aurora kinase activity. The biological activity of this compound has been extensively studied in vitro and in vivo, showcasing its potential as a therapeutic agent in oncology.

This compound functions primarily by inhibiting the phosphorylation of key substrates involved in mitotic processes. Its mechanism includes:

  • Inhibition of Aurora Kinases : this compound exhibits low nanomolar IC50 values against Aurora A (0.015 μM), Aurora B (0.025 μM), and Aurora C (0.019 μM) .
  • Induction of Mitosis Dysregulation : Treatment with this compound leads to multipolar spindle formation, chromosome misalignment, and polyploidy in tumor cells, resulting in apoptosis .
  • Downregulation of MYCN : In neuroblastoma cell lines with MYCN amplification, this compound significantly reduces MYCN protein levels, contributing to its anti-proliferative effects .

Table 1: IC50 Values of this compound Against Aurora Kinases

Aurora Kinase IC50 Value (μM)
Aurora A0.015
Aurora B0.025
Aurora C0.019

Neuroblastoma

This compound has shown promising results in preclinical models of MYCN-amplified neuroblastoma:

  • In Vitro Studies : The compound inhibited cell proliferation and reduced MYCN protein expression in neuroblastoma cell lines .
  • In Vivo Efficacy : In transgenic mouse models predisposed to neuroblastoma, treatment with this compound resulted in significant tumor growth inhibition .

Other Cancer Types

This compound's efficacy extends beyond neuroblastoma:

  • Colorectal and Ovarian Cancer : Studies indicate potent antiproliferative effects in various solid tumor cell lines, including colorectal and ovarian cancers .
  • Synergistic Effects : Combinations with other agents like gefitinib have demonstrated enhanced anti-cancer efficacy .

Table 2: Growth Inhibition Data Across Cancer Cell Lines

Cell Line GI50 Value (μM)
HCT116 (Colorectal)0.005
HeLa (Cervical)0.047
ORL-48 (Oral Cancer)0.025
ORL-115 (Oral Cancer)0.045

Case Studies and Research Findings

  • Study on Neuroblastoma : A study highlighted that continuous exposure to this compound led to significant induction of apoptosis markers such as BAX and PARP cleavage while downregulating thymidine kinase 1 .
  • Combination Therapy Research : Another investigation demonstrated that this compound synergized effectively with gefitinib and pictilisib in oral cancer cell lines, enhancing its growth inhibition capabilities .
  • Long Non-Coding RNA Expression : Research indicated that this compound could suppress UCA1 expression in triple-negative breast cancer cells, suggesting potential applications beyond traditional solid tumors .

Propriétés

IUPAC Name

3-[[4-[6-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31BrN8O/c1-18-15-20(31-36-18)17-33-9-13-35(14-10-33)24-22(27)16-28-26-23(24)29-25(30-26)19-3-5-21(6-4-19)34-11-7-32(2)8-12-34/h3-6,15-16H,7-14,17H2,1-2H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLQCBTXTRCREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)C3=C4C(=NC=C3Br)N=C(N4)C5=CC=C(C=C5)N6CCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31BrN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648898
Record name 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095382-05-0
Record name 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCT137690
Reactant of Route 2
Reactant of Route 2
CCT137690
Reactant of Route 3
CCT137690
Reactant of Route 4
CCT137690
Reactant of Route 5
Reactant of Route 5
CCT137690
Reactant of Route 6
Reactant of Route 6
CCT137690

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.